Product packaging for 9-(6-Chloropyridazin-3-YL)-9H-carbazole(Cat. No.:CAS No. 343230-86-4)

9-(6-Chloropyridazin-3-YL)-9H-carbazole

Cat. No.: B15215724
CAS No.: 343230-86-4
M. Wt: 279.72 g/mol
InChI Key: XYCBHHWEYUGAPM-UHFFFAOYSA-N
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Description

9-(6-Chloropyridazin-3-yl)-9H-carbazole (CAS 343230-86-4) is a high-purity chemical compound with a molecular formula of C16H10ClN3 and a molecular weight of 279.72, serving as a versatile building block in medicinal chemistry and materials science research . This molecule features a unique hybrid structure combining carbazole and chloropyridazin moieties, making it a valuable scaffold for the synthesis of novel compounds. Researchers are exploring its application as a key intermediate in the development of potential NLRP3 inflammasome inhibitors, which are a promising therapeutic target for a wide range of inflammatory, metabolic, and neurodegenerative diseases . The reactive chlorine atom on the pyridazine ring offers a versatile site for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing for the creation of diverse libraries for biological screening. The rigid, planar carbazole component is also of significant interest in organic electronic materials research, contributing to the development of advanced molecular architectures. This product is intended for research purposes only by qualified laboratory personnel. All handling and storage must be conducted in accordance with appropriate safety protocols. The product requires cold-chain transportation to ensure its stability and integrity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10ClN3 B15215724 9-(6-Chloropyridazin-3-YL)-9H-carbazole CAS No. 343230-86-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343230-86-4

Molecular Formula

C16H10ClN3

Molecular Weight

279.72 g/mol

IUPAC Name

9-(6-chloropyridazin-3-yl)carbazole

InChI

InChI=1S/C16H10ClN3/c17-15-9-10-16(19-18-15)20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-10H

InChI Key

XYCBHHWEYUGAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NN=C(C=C4)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 9 6 Chloropyridazin 3 Yl 9h Carbazole

Direct N-Arylation of Carbazole (B46965) with Chloropyridazine Precursors

The formation of the N-C bond between the carbazole nitrogen and the pyridazine (B1198779) ring is a key step in the synthesis of the target compound. This can be accomplished through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Strategies at the Carbazole Nitrogen

Nucleophilic aromatic substitution (SNAr) presents a direct pathway for the synthesis of 9-(6-chloropyridazin-3-YL)-9H-carbazole. This method typically involves the reaction of the carbazole anion with an electron-deficient pyridazine ring bearing a suitable leaving group, such as a halogen.

In a typical SNAr reaction, carbazole is first deprotonated with a base to form the more nucleophilic carbazolide anion. This anion then attacks the electron-deficient carbon atom of a chloropyridazine, such as 3,6-dichloropyridazine, displacing one of the chloride ions. The reactivity of the pyridazine ring is enhanced by the presence of the electron-withdrawing nitrogen atoms, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

The regioselectivity of this reaction is a critical consideration. In the case of 3,6-dichloropyridazine, the two chlorine atoms are in electronically equivalent positions. Therefore, the substitution of the first chlorine atom is generally not regioselective, leading to the desired product alongside other potential byproducts. However, the reaction conditions, including the choice of solvent and base, can influence the outcome. For instance, in related systems, such as the reaction of 4,7-dichloro beilstein-journals.orgmdpi.comrsc.orgoxadiazolo[3,4-d]pyridazine with 2,3,4,4a,9,9a-hexahydro-1H-carbazole, the nucleophilic substitution of a chlorine atom has been demonstrated. mdpi.com

A general representation of this strategy is the reaction of the potassium salt of carbazole with a dichlorinated pyridazine. The carbazole is first treated with a base like potassium hydroxide to form the potassium salt, which then reacts with the chloropyridazine precursor in a suitable solvent like tetrahydrofuran (B95107) (THF).

Table 1: Representative Nucleophilic Aromatic Substitution Conditions

ReactantsBaseSolventTemperatureProduct
Carbazole, 3,6-DichloropyridazineKOHTHFRefluxThis compound

Note: This table represents a generalized protocol based on known SNAr reactions and may require optimization for the specific synthesis of the target compound.

Transition Metal-Catalyzed Coupling Reactions for N-C Bond Formation

Transition metal catalysis, particularly using copper and palladium, offers powerful and versatile methods for the formation of N-aryl bonds, providing an alternative to classical nucleophilic aromatic substitution.

The copper-catalyzed N-arylation of heterocycles, often referred to as the Ullmann condensation or Ullmann-type reaction, is a well-established method for forming C-N bonds. researchgate.net This reaction typically involves the coupling of an amine or its salt with an aryl halide in the presence of a copper catalyst, often with the use of a ligand and a base.

For the synthesis of this compound, this would involve the reaction of carbazole with a suitable chloropyridazine precursor, such as 3-chloro-6-iodopyridazine, in the presence of a copper(I) salt like CuI. The use of a more reactive aryl halide, such as an iodide, is often preferred to facilitate the reaction. The addition of a ligand, such as 1,10-phenanthroline or a diamine, can significantly improve the efficiency and scope of the reaction. researchgate.net The base, typically an alkali metal carbonate or phosphate, is crucial for the deprotonation of the carbazole.

Table 2: Typical Conditions for Copper-Catalyzed N-Arylation of Carbazole

CarbazoleAryl HalideCopper CatalystLigandBaseSolventTemperature (°C)
1.0 equiv.1.2 equiv.CuI (5-10 mol%)1,10-Phenanthroline (10-20 mol%)K2CO3 or Cs2CO3 (2.0 equiv.)DMF or Dioxane100-150

This table provides a general set of conditions based on published Ullmann-type reactions and would require specific adaptation for the target synthesis.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. beilstein-journals.org It offers several advantages over copper-catalyzed methods, including milder reaction conditions and a broader substrate scope.

The reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. For the synthesis of this compound, carbazole would be reacted with 3,6-dichloropyridazine or a more reactive derivative like 3-chloro-6-iodopyridazine. The catalytic system typically consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos or RuPhos often providing excellent results. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the carbazole.

Table 3: General Conditions for Palladium-Catalyzed N-Arylation of Carbazole

CarbazoleAryl HalidePalladium PrecursorLigandBaseSolventTemperature (°C)
1.0 equiv.1.1 equiv.Pd(OAc)2 (2-5 mol%)XPhos or RuPhos (4-10 mol%)NaOtBu or Cs2CO3 (1.5-2.0 equiv.)Toluene or Dioxane80-110

This table outlines typical conditions for Buchwald-Hartwig amination and would need to be optimized for the specific synthesis of this compound.

Functionalization of the Pyridazine Moiety

An alternative synthetic strategy involves the initial formation of the carbazole-pyridazine bond, followed by the introduction of the chlorine substituent onto the pyridazine ring.

Introduction of the Chlorine Substituent

This approach would begin with the synthesis of 9-(pyridazin-3-yl)-9H-carbazole, which could be prepared via the aforementioned N-arylation methods using 3-chloropyridazine or 3-bromopyridazine, followed by a dehalogenation step if necessary. The subsequent step would be the selective chlorination of the pyridazine ring.

Direct chlorination of the pyridazine ring once attached to the carbazole moiety can be challenging due to the potential for reaction at multiple sites on both the carbazole and pyridazine rings. However, methods for the direct C-H functionalization of pyridazines have been reported. For instance, radical-mediated C-H functionalization of 3,6-dichloropyridazine has been described, although this is for the parent heterocycle. Applying such methods to the more complex 9-(pyridazin-3-yl)-9H-carbazole would require careful control of regioselectivity.

A more common and predictable approach is to start with a pyridazine precursor that already contains the desired chlorine atom, as outlined in the direct N-arylation strategies (Section 2.1). This avoids potential issues with regioselectivity and harsh reaction conditions that might be required for the direct chlorination of the coupled product.

Modification of Pyridazine Ring after Carbazole Attachment

Once the 9H-carbazole is N-substituted with the 6-chloropyridazine moiety, the chlorine atom on the pyridazine ring becomes a prime site for further functionalization. The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr), where the chlorine atom acts as a leaving group. This allows for the introduction of a wide array of substituents, significantly diversifying the properties of the parent molecule.

The general mechanism involves the attack of a nucleophile at the carbon atom bearing the chlorine, followed by the elimination of the chloride ion. The reactivity of the pyridazine ring is enhanced by the presence of the two nitrogen atoms, which help to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

A variety of nucleophiles can be employed to displace the chlorine atom, leading to new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For instance, reactions with alkoxides, amines, and thiolates can yield the corresponding ether, amino, and thioether derivatives. This strategic modification is crucial for tuning the electronic and steric properties of the molecule.

Table 1: Examples of Nucleophilic Substitution on the Pyridazine Ring

NucleophileReagent ExampleResulting Functional Group
AmineR-NH₂ (e.g., Aniline)-NHR (Amino)
AlkoxideR-ONa (e.g., Sodium methoxide)-OR (Ether)
ThiolateR-SNa (e.g., Sodium thiophenoxide)-SR (Thioether)
HydrazideR-CONHNH₂-NHNHCOR (Hydrazinyl)

Derivatization and Analog Synthesis from the Core Structure

Beyond modifying the pyridazine ring, the carbazole scaffold itself offers numerous opportunities for derivatization. Strategies targeting the carbazole ring and the N-9 side chain allow for the synthesis of a vast library of analogs from the central this compound structure.

The carbazole ring system is amenable to electrophilic aromatic substitution. The C-3 and C-6 positions are the most electronically rich and sterically accessible, making them the preferred sites for such reactions. nih.gov This allows for the introduction of various functional groups that can significantly alter the molecule's biological activity and physical properties. mdpi.com

Common electrophilic substitution reactions include:

Halogenation: Bromination of the carbazole ring can be readily achieved using N-bromosuccinimide (NBS) in a solvent like DMF, typically yielding 3,6-dibromocarbazole derivatives. mdpi.com Similarly, chlorination can be performed with N-chlorosuccinimide. google.com

Nitration: Introducing nitro groups at the C-3 and C-6 positions can be accomplished using standard nitrating agents. These nitro groups can then be reduced to amino groups, providing a handle for further functionalization.

Friedel-Crafts Acylation: The reaction of the carbazole core with acyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces ketone functionalities, typically at the C-3 or C-6 positions. researchgate.net

Cyanation: The introduction of nitrile groups can be achieved via palladium-catalyzed cyanation of brominated carbazoles using reagents like zinc cyanide. mdpi.comresearchgate.net The resulting dinitrile can be hydrolyzed to the corresponding dicarboxylic acid. researchgate.net

Table 2: Electrophilic Substitution Reactions on the Carbazole Ring

ReactionReagent(s)Typical Position(s)Resulting Group(s)
BrominationN-Bromosuccinimide (NBS), DMFC-3, C-6-Br
ChlorinationN-Chlorosuccinimide (NCS), DMFC-3, C-6-Cl
AcylationRCOCl, AlCl₃C-3, C-6-C(O)R
Cyanation (from bromo-derivative)Zn(CN)₂, Pd CatalystC-3, C-6-CN

Achieving regioselectivity in the functionalization of the carbazole nucleus is a key challenge due to the presence of multiple reactive sites. chim.it While electrophilic substitutions predictably occur at the C-3 and C-6 positions, functionalizing other positions requires more advanced strategies. acs.orgacs.org

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of carbazoles. chim.itnih.gov This method often employs a directing group attached to the N-9 position, which coordinates to the metal catalyst and directs the C-H activation to a specific, often sterically hindered, position. rsc.org For instance, a pyrimidine (B1678525) directing group on the N-9 position has been used to achieve C-H alkylation at the C-1 and C-8 positions. chim.it Although the pyridazine group in this compound can potentially act as a directing group, its application in directing C-H activation on the carbazole ring requires specific investigation.

Other strategies for regiocontrol include:

Directed ortho-lithiation: Involves the use of a directing group to deprotonate a specific ortho-position with a strong base like n-butyllithium, followed by quenching with an electrophile.

Catalyst Control: The choice of Lewis acid or Brønsted acid can influence the site of functionalization. For example, with donor-acceptor cyclopropanes, a Sc(OTf)₃ catalyst promotes N-H functionalization, while TfOH as a catalyst leads to C-3 functionalization via a Friedel-Crafts-type reaction on unprotected carbazoles. acs.orgacs.org

For the specific scaffold of this compound, the primary strategy for diversification at the N-9 position involves modification of the attached pyridazine ring, as detailed in section 2.2.2. The substitution of the chlorine atom is a powerful method for generating a diverse range of analogs. By reacting the parent compound with a library of nucleophiles (amines, phenols, thiols, etc.), a multitude of derivatives with varied electronic and steric profiles can be synthesized. This approach is fundamental in structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity is systematically explored. nih.gov

For example, a patent describes the reaction of 3,6-dichlorocarbazole with N-methyl-N'-(2-chloroethyl)piperazine to attach a piperazine-containing side chain at the N-9 position, highlighting the modularity of this synthetic approach. google.com This demonstrates how different pre-functionalized side chains can be attached to the carbazole nitrogen to achieve desired molecular properties.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methods. For the synthesis of carbazole derivatives, this includes one-pot reactions and the use of recoverable catalysts.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of reduced reaction time, solvent usage, and waste generation. organic-chemistry.org For the synthesis of N-substituted carbazoles, tandem reactions catalyzed by a single metal complex are particularly attractive.

A notable one-pot approach involves a microwave-assisted, palladium-catalyzed tandem reaction that combines a Buchwald-Hartwig amination and a direct arylation. organic-chemistry.org This method can be used to synthesize 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes. Such a strategy could be adapted for the synthesis of this compound by reacting carbazole with 3,6-dichloropyridazine. Another regioselective one-pot synthesis has been developed for triazolopyrazines, where hydrazides react selectively as nucleophiles, followed by an intramolecular cyclization. nih.gov These approaches streamline the synthetic process, making it more efficient and aligned with the principles of green chemistry. organic-chemistry.org

Catalytic Systems for Enhanced Efficiency and Selectivity

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C-N bonds. wikipedia.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of each component is critical to the success of the reaction, influencing reaction rates, yields, and functional group tolerance. For the synthesis of N-heteroaryl carbazoles, various generations of catalyst systems have been developed, each offering improvements in scope and reaction conditions. wikipedia.org

Key components of a Buchwald-Hartwig catalytic system include:

Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.

Phosphine Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. A wide array of phosphine ligands, ranging from simple triarylphosphines to complex biarylphosphines (e.g., XPhos, SPhos, RuPhos), have been developed to couple a broad range of substrates. For sterically hindered or electron-deficient coupling partners, bulky and electron-rich ligands are often preferred.

Base: A non-nucleophilic base is required to deprotonate the carbazole nitrogen, forming the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome.

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. unito.it Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These improved systems often utilize a copper(I) or copper(II) salt as the catalyst in combination with a ligand.

Key components of a modern Ullmann-type catalytic system include:

Copper Catalyst: Copper(I) iodide (CuI), copper(I) bromide (CuBr), copper(I) oxide (Cu₂O), and copper(II) acetate (Cu(OAc)₂) are commonly used catalyst precursors.

Ligand: Ligands are essential for solubilizing the copper salt and promoting the catalytic activity. Common ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and other N- or O-donor ligands.

Base: A base is required to facilitate the reaction, with common choices being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are often employed.

For the specific synthesis of this compound, one would anticipate that a Buchwald-Hartwig approach might offer advantages in terms of milder reaction conditions and broader functional group compatibility. The selection of a suitable bulky phosphine ligand would be critical to achieve high efficiency and selectivity. An Ullmann-type coupling could also be a viable route, particularly with the use of a well-chosen ligand to promote the catalytic process under more moderate temperatures. Optimization of the catalyst, ligand, base, and solvent for either of these methods would be necessary to achieve the desired product in high yield and purity.

Advanced Spectroscopic and Structural Elucidation of 9 6 Chloropyridazin 3 Yl 9h Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and correlation spectra, a complete structural assignment can be achieved.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 9-(6-Chloropyridazin-3-YL)-9H-carbazole is expected to exhibit distinct signals corresponding to the protons on the carbazole (B46965) and chloropyridazine rings.

Carbazole Moiety : The carbazole ring system typically displays signals in the aromatic region, generally between 7.0 and 8.5 ppm. The eight protons of the unsubstituted carbazole core would present a complex but predictable pattern. Protons H-4 and H-5 are often the most deshielded and appear furthest downfield due to the anisotropic effect of the neighboring benzene (B151609) rings. For a 9-substituted carbazole, the protons adjacent to the nitrogen (H-1 and H-8) are also significantly influenced. semanticscholar.org

Chloropyridazine Moiety : The pyridazine (B1198779) ring contains two protons. Due to the electronegativity of the nitrogen atoms and the chlorine atom, these protons are expected to be significantly deshielded and resonate at a lower field, likely in the 7.5 to 9.0 ppm range. They would appear as two doublets, with a coupling constant characteristic of ortho-coupling in a six-membered heteroaromatic ring.

The precise chemical shifts are influenced by the electronic effects of the substituent groups and the solvent used for analysis. semanticscholar.org A hypothetical data table for the expected proton signals is presented below.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Carbazole H-1, H-8Downfield aromatic regionDoublet
Carbazole H-4, H-5Downfield aromatic regionDoublet
Carbazole H-2, H-3, H-6, H-7Upfield aromatic regionMultiplet/Triplet
Pyridazine H-4, H-5Downfield heteroaromatic regionDoublet

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 16 signals would be expected if the molecule is fully asymmetric.

Carbazole Moiety : The carbazole unit contains 12 carbon atoms. The two carbons at the ring junctions (C-4a, C-4b, C-8a, C-9a) are quaternary and typically appear between 120 and 145 ppm. The remaining eight CH carbons will also resonate in the aromatic region (approximately 110-130 ppm). For an unsubstituted 9H-Carbazole, the spectrum shows six distinct signals due to molecular symmetry. chemicalbook.com

Chloropyridazine Moiety : The four carbons of the pyridazine ring are in a unique electronic environment. The carbon atom bonded to chlorine (C-6) would be significantly affected, as would the carbon bonded to the carbazole nitrogen (C-3). These carbons are expected to appear in the range of 130-160 ppm.

The table below summarizes the expected regions for the carbon signals.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbazole Quaternary Carbons120 - 145
Carbazole CH Carbons110 - 130
Pyridazine C-3, C-6140 - 160
Pyridazine C-4, C-5125 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides primary data, 2D NMR experiments are crucial for definitive structural confirmation of complex molecules.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of protons on the carbazole rings (e.g., H-1 to H-2 to H-3 to H-4) and confirming the relationship between the two protons on the pyridazine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. Each CH group in the molecule would produce a cross-peak, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds). It would show correlations between protons and carbons that are not directly attached. Crucially, this technique could confirm the connection between the carbazole and pyridazine moieties by showing a correlation from the pyridazine protons to the carbazole's quaternary carbons (C-8a, C-9a) and vice versa, solidifying the N-C bond location.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key absorption bands expected for this compound would include:

Aromatic C-H Stretching : Sharp bands typically appear above 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretching : Multiple bands in the 1450-1650 cm⁻¹ region are characteristic of the carbazole and pyridazine rings. researchgate.netmdpi.com

C=N Stretching : The carbon-nitrogen double bonds within the pyridazine ring would likely produce a distinct absorption band in the 1550-1650 cm⁻¹ range. mdpi.com

C-N Stretching : The stretching vibration of the bond between the carbazole nitrogen and the pyridazine ring would be expected in the 1200-1350 cm⁻¹ region.

C-Cl Stretching : The carbon-chlorine bond should give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Out-of-Plane C-H Bending : Strong bands in the 700-900 cm⁻¹ region can help confirm the substitution pattern on the aromatic rings.

Vibration TypeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C and C=N Stretch1450 - 1650
C-N Stretch1200 - 1350
C-Cl Stretch600 - 800
C-H Out-of-Plane Bend700 - 900

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the determination of the molecular weight and the elucidation of the structure of organic molecules through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound, HRMS is critical in confirming the successful synthesis and purity of the compound. The precise mass measurement can distinguish the target molecule from other potential byproducts with the same nominal mass.

While specific HRMS fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation patterns of related heterocyclic systems can provide valuable insights. For instance, studies on fused nitrogen-containing ring systems, such as pyridazino-indoles, reveal characteristic fragmentation pathways. nih.gov These often involve cross-ring cleavages of the pyridazine ring. For the title compound, one could anticipate the fragmentation to initiate with the loss of the chlorine atom or cleavage of the bond between the carbazole and pyridazine moieties. The resulting fragment ions would provide definitive evidence for the presence of both the carbazole and the chloropyridazine substructures.

Table 1: Predicted HRMS Fragmentation for this compound

Fragment IonPredicted m/zDescription
[M]+C16H10ClN3Molecular Ion
[M-Cl]+C16H10N3Loss of Chlorine
[C12H9N]+C12H9NCarbazole cation
[C4H2ClN2]+C4H2ClN2Chloropyridazine cation

Note: This table is predictive and based on general fragmentation patterns of similar compounds.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. e-bookshelf.de In the context of this compound derivatives, ESI-MS would typically produce the protonated molecular ion, [M+H]+. nih.gov This technique is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and gather structural information.

The MS/MS spectrum of the [M+H]+ ion of this compound would be expected to show fragmentation patterns that are characteristic of the bond strengths within the molecule. The linkage between the carbazole nitrogen and the pyridazine ring is a likely point of cleavage. The fragmentation of related pyridazino-indole systems has been shown to involve cleavages within the pyridazine ring, which can be influenced by substituents on the heterocyclic rings. nih.gov The presence of the chlorine atom on the pyridazine ring would also influence the fragmentation pathways.

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Electronic spectroscopy provides crucial information about the electronic transitions within a molecule and is used to characterize its optical properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the carbazole moiety. Carbazole and its derivatives typically exhibit strong absorption bands in the UV region. mdpi.com These absorptions are attributed to π-π* transitions within the aromatic system.

In a solvent like tetrahydrofuran (B95107) (THF), carbazole-based compounds often display absorption peaks corresponding to these π-π* transitions. researchgate.net The substitution of the pyridazine ring at the 9-position of the carbazole is expected to modulate the electronic properties and thus the absorption spectrum. The nitrogen atoms in the pyridazine ring can influence the energy levels of the molecular orbitals involved in the electronic transitions. Generally, carbazole derivatives show absorption maxima in the range of 250-400 nm. semanticscholar.orgunimi.it

Table 2: Representative UV-Vis Absorption Data for Carbazole Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)Reference
CarbazoleEthanol234, 257, 293, 324, 337 nist.gov
9-benzyl-9H-carbazoleEthanol~224, 256, 306, 356 semanticscholar.org
Carbazole-pyridazine copolymerDichloromethane~260, 344, 461 unimi.it

Carbazole derivatives are well-known for their fluorescent properties, making them useful in applications such as organic light-emitting diodes (OLEDs). nih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit photoluminescence.

The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence of carbazole-based materials is often observed in the violet-blue region of the electromagnetic spectrum. mdpi.com The nature of the substituent at the 9-position can significantly influence the photoluminescence quantum yield and the emission wavelength. The electron-withdrawing nature of the chloropyridazine ring may lead to intramolecular charge transfer (ICT) character in the excited state, which could affect the emission properties. For example, some carbazole-based host materials dissolved in THF show emission peaks in the range of 350-400 nm. researchgate.net

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) on single crystals is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, XRD reveals how molecules are packed in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking.

While the specific crystal structure of this compound is not publicly available, analysis of related structures provides insight into the expected solid-state arrangement. For instance, the crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole shows that the carbazole ring system is nearly planar. nih.govresearchgate.net In the solid state, carbazole derivatives often exhibit π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. mdpi.com

In the case of this compound, one would expect the carbazole and pyridazine rings to be twisted relative to each other due to steric hindrance. The crystal packing would likely be stabilized by a combination of van der Waals forces and π-π stacking interactions between the carbazole and/or pyridazine rings of neighboring molecules. The presence of the chlorine atom could also lead to specific halogen-related intermolecular interactions.

Based on a comprehensive search for scientific literature, detailed experimental data from single-crystal X-ray diffraction and Hirshfeld surface analysis for the specific compound this compound is not publicly available.

Therefore, it is not possible to generate the requested article with the specific, data-driven sections on molecular geometry, supramolecular assembly, and quantitative intermolecular interactions for this particular compound.

Scientific analysis of molecular and crystal structures is highly specific to the compound . Data from derivatives or analogues, such as 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole or other carbazole derivatives, cannot be used as a substitute, as their molecular and supramolecular structures will differ significantly.

Computational and Theoretical Investigations of 9 6 Chloropyridazin 3 Yl 9h Carbazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic behavior of molecules. For 9-(6-Chloropyridazin-3-YL)-9H-carbazole, these methods would provide insights into its stability, reactivity, and potential applications in materials science.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound could be calculated. This information is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Interactive Data Table: Predicted Parameters from DFT Geometry Optimization (Hypothetical)

ParameterBond/AnglePredicted Value
Bond LengthC-Cl---
Bond LengthN-N (pyridazine)---
Bond LengthC-N (carbazole-pyridazine)---
Bond AngleC-N-C (carbazole)---
Dihedral AngleCarbazole-Pyridazine---
Note: The table above is for illustrative purposes. No specific data is available for this compound.

HOMO-LUMO Energy Levels and Band Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic properties. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and its potential use in electronic devices. A smaller band gap generally implies higher reactivity and better charge transfer properties.

Interactive Data Table: Predicted Electronic Properties (Hypothetical)

PropertyPredicted Value (eV)
HOMO Energy---
LUMO Energy---
Energy Band Gap (ΔE)---
Note: The table above is for illustrative purposes. No specific data is available for this compound.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule. By examining the interactions between filled and empty orbitals, NBO analysis can quantify the stability arising from charge delocalization and hyperconjugation. For this compound, this would reveal the extent of electronic communication between the carbazole (B46965) and chloropyridazine moieties, which is essential for understanding its electronic and optical properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would provide insights into the molecule's conformational flexibility, including the rotation around the bond connecting the carbazole and pyridazine (B1198779) rings. Furthermore, MD simulations of multiple molecules would allow for the investigation of intermolecular interactions, which are crucial for understanding the properties of the material in a condensed phase.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, such as UV-Vis and NMR spectra. Time-dependent DFT (TD-DFT) would be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information on how the molecule interacts with light. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict NMR chemical shifts, which would aid in the structural characterization of the compound.

In Silico Modeling for Structure-Property Relationships

In silico modeling would be instrumental in establishing relationships between the molecular structure of this compound and its macroscopic properties. By systematically modifying the structure (e.g., changing the substituent on the pyridazine ring) and calculating the resulting electronic and optical properties, a quantitative structure-property relationship (QSPR) model could be developed. This would enable the rational design of new molecules with tailored properties for specific applications.

Chemical Reactivity and Transformation Studies of 9 6 Chloropyridazin 3 Yl 9h Carbazole

Reactions at the Chloropyridazine Moiety

The electron-deficient nature of the pyridazine (B1198779) ring, further accentuated by the presence of two nitrogen atoms, renders the chlorine atom at the 6-position susceptible to a variety of transformations.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom in 9-(6-chloropyridazin-3-yl)-9H-carbazole is activated towards nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is a consequence of the electron-withdrawing character of the pyridazine ring, which can stabilize the intermediate Meisenheimer-like complex formed upon nucleophilic attack. A diverse range of nucleophiles can be employed to displace the chloride, leading to the formation of a variety of functionalized derivatives.

Common nucleophiles that are expected to react with this compound include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines would yield the corresponding 6-amino-pyridazinyl-9H-carbazole derivatives. Similarly, treatment with sodium methoxide (B1231860) would lead to the formation of the 6-methoxy-pyridazinyl analog. The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.

NucleophileProductPotential Reaction Conditions
Ammonia9-(6-Aminopyridazin-3-yl)-9H-carbazoleAqueous ammonia, heat
Piperidine9-(6-(Piperidin-1-yl)pyridazin-3-yl)-9H-carbazolePiperidine, heat, polar aprotic solvent
Sodium Methoxide9-(6-Methoxypyridazin-3-yl)-9H-carbazoleSodium methoxide in methanol, reflux
Sodium Thiophenoxide9-(6-(Phenylthio)pyridazin-3-yl)-9H-carbazoleSodium thiophenoxide, DMF, heat

Cross-Coupling Reactions Involving the Pyridazine Ring

The carbon-chlorine bond in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: This versatile reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govnih.gov This would allow for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridazine ring.

Heck Coupling: The Heck reaction would enable the arylation or vinylation of the pyridazine ring by coupling with an alkene. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling can be employed. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the chloropyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Reaction TypeCoupling PartnerPotential ProductTypical Catalyst System
Suzuki-MiyauraPhenylboronic acid9-(6-Phenylpyridazin-3-yl)-9H-carbazolePd(PPh₃)₄, Na₂CO₃
HeckStyrene9-(6-Styrylpyridazin-3-yl)-9H-carbazolePd(OAc)₂, P(o-tolyl)₃, Et₃N
SonogashiraPhenylacetylene9-(6-(Phenylethynyl)pyridazin-3-yl)-9H-carbazolePd(PPh₃)₂Cl₂, CuI, Et₃N

Reactivity of the Carbazole (B46965) Core

The carbazole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. The reactivity and regioselectivity of these reactions are influenced by the electronic properties of the N-substituent.

Electrophilic Aromatic Substitution Reactions

The 9-pyridazinyl group is expected to be an electron-withdrawing group, which would deactivate the carbazole ring towards electrophilic aromatic substitution compared to unsubstituted carbazole. wikipedia.org However, the nitrogen lone pair of the carbazole ring can still direct incoming electrophiles to the ortho and para positions. Therefore, substitution is anticipated to occur primarily at the 3, 6, and 8 positions of the carbazole core.

Common electrophilic aromatic substitution reactions that could be performed on this compound include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric acid and sulfuric acid would likely yield a mixture of the 3-nitro and 6-nitro derivatives.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄3-Nitro-9-(6-chloropyridazin-3-yl)-9H-carbazole
BrominationBr₂, FeBr₃3-Bromo-9-(6-chloropyridazin-3-yl)-9H-carbazole
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-Acetyl-9-(6-chloropyridazin-3-yl)-9H-carbazole

Oxidation and Reduction Pathways

The carbazole moiety is known to undergo oxidation to form a stable radical cation. nih.gov This process can be achieved electrochemically or with chemical oxidizing agents. The resulting radical cation can then undergo further reactions, such as dimerization. In the case of this compound, oxidation would likely lead to the formation of a radical cation centered on the carbazole ring.

The pyridazine ring, being electron-deficient, is more susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could potentially lead to the reduction of the pyridazine ring, affording dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. The specific outcome would depend on the reaction conditions and the reducing agent employed.

Cycloaddition Reactions and Annulation Strategies

The pyridazine ring in this compound can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. These reactions provide powerful methods for the construction of fused heterocyclic systems.

In an inverse-electron-demand Diels-Alder reaction, the electron-deficient pyridazine ring can react with an electron-rich dienophile, such as an enamine or an ynamine. organic-chemistry.orgacs.org This would result in the formation of a bicyclic intermediate which could then undergo a retro-Diels-Alder reaction with the expulsion of nitrogen gas to yield a substituted benzene (B151609) ring fused to the carbazole system.

Conversely, the pyridazine ring could potentially act as a dienophile in a [4+2] cycloaddition with a highly reactive diene. However, this reactivity is less common for simple pyridazines and may require activation of the pyridazine ring.

Reaction TypeReactantPotential Product Class
Inverse-electron-demand Diels-Alder1-(Cyclohexen-1-yl)pyrrolidine (enamine)Fused polycyclic aromatic system
[3+2] CycloadditionAn azide (B81097) (e.g., phenyl azide)Triazolopyridazine derivative

Formation of Coordination Complexes with Metal Centers Lacking Verifiable Data

The carbazole and pyridazine moieties, integral components of the molecule, are well-known in coordination chemistry for their ability to act as ligands. Carbazole derivatives can coordinate with metals through the nitrogen atom of the carbazole ring or through substituent groups. Similarly, the pyridazine ring contains two nitrogen atoms that are potential coordination sites. However, the specific electronic and steric properties of this compound, arising from the combination of these two ring systems and the presence of a chloro-substituent, have not yet been explored in the context of its metal-coordinating abilities.

Consequently, there is no experimental data to report on the types of metal ions it may coordinate with, the nature of the resulting complexes, or their structural and electronic properties. Detailed research findings, including data that could be compiled into tables, are therefore absent from the current body of scientific knowledge. Further experimental investigation is required to elucidate the potential of this compound as a ligand in the formation of coordination complexes with various metal centers.

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search of scientific databases and literature, it has been determined that there is insufficient publicly available research data to construct a detailed article on the chemical compound "this compound" according to the specific outline provided.

The performed searches aimed to gather information on the compound's research applications in materials science and optoelectronics, including its potential use in organic electronics, photovoltaics, photocatalysis, electrocatalysis, and energy storage technologies. Despite targeted queries, no dedicated studies or datasets detailing the luminescent properties, charge transport characteristics, or catalytic activity of this specific molecule could be located.

The strict requirement to focus solely on "this compound" and not to include information on related carbazole derivatives prevents the generation of a scientifically accurate and informative article as requested. The available literature discusses the broader class of carbazole-containing compounds and their diverse applications, but specific experimental or theoretical data for the subject compound is absent from the accessible scientific record.

Therefore, it is not possible to fulfill the request to generate an article with the specified structure and content at this time. Further research and publication on the synthesis and characterization of "this compound" would be necessary to provide the detailed information required for the outlined topics.

Research Applications in Materials Science and Optoelectronics

Applications in Energy Storage Technologies

Components for High-Voltage Li-Ion Batteries

There is currently no available research detailing the use or performance of 9-(6-Chloropyridazin-3-YL)-9H-carbazole as a component in high-voltage lithium-ion batteries. The general family of carbazole-based polymers is recognized for its potential in energy storage applications due to its electrochemical properties. mdpi.comresearchgate.net Modifications to the carbazole (B46965) core can enhance oxidation potentials, a key factor for high-voltage applications. mdpi.comresearchgate.net However, specific studies on the electrochemical behavior and suitability of this compound for this purpose have not been found.

Supercapacitor Materials

Similarly, the investigation of this compound as a material for supercapacitors has not been reported in the existing scientific literature. Carbazole-containing polymers and materials have been explored for their potential in supercapacitor electrodes. researchgate.netmdpi.com Despite this, there are no specific findings, performance data, or detailed analyses pertaining to this compound in this application.

Design of Chemosensors and Fluorescent Probes

The application of this compound in the design of chemosensors and fluorescent probes for anion and metal ion detection is another area where specific research is not currently available. While carbazole derivatives are widely utilized as foundational structures for various sensors due to their favorable photophysical properties, research has not specifically focused on this compound.

Design of Chemosensors and Fluorescent Probes

Anion Recognition and Sensing Mechanisms

No studies have been published that describe the use of this compound for anion recognition and sensing. The carbazole framework is a common building block in the development of anion sensors. nih.govbeilstein-journals.org However, the specific mechanisms and efficacy of this compound in this context have not been explored.

Metal Ion Detection

There is a lack of research on the application of this compound for the detection of metal ions. Carbazole-based compounds have been successfully designed as fluorescent probes for various metal ions. mdpi.comnih.gov Nevertheless, there are no specific reports or data on the metal ion sensing capabilities of this compound.

Mechanistic Investigations in Biological Systems Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The biological activity of carbazole-based compounds is deeply influenced by the nature and position of substituents on both the carbazole (B46965) and the attached heterocyclic rings. Structure-Activity Relationship (SAR) studies on analogous series of molecules provide critical insights into the features necessary for potent biological target engagement.

The core structure, combining the electron-rich carbazole moiety with the electron-deficient pyridazine (B1198779) ring, forms the fundamental pharmacophore. The chlorine atom at the 6-position of the pyridazine ring is a key feature, serving as a potential hydrogen bond acceptor and influencing the electronic properties of the ring system.

Research on related carbazole hybrids demonstrates that modifications at various positions can significantly alter biological activity. For instance, in other N-substituted carbazoles, the introduction of functional groups like oxadiazoles has been shown to yield strong antiproliferative effects. nih.gov The nature of the linker between the carbazole nitrogen and the second heterocyclic ring is also crucial for optimizing target interaction.

For the 9-(6-Chloropyridazin-3-YL)-9H-carbazole scaffold, SAR can be inferred from analogous series:

Substitutions on the Carbazole Ring: Adding small alkyl or functional groups to the carbazole backbone can modulate lipophilicity and steric hindrance, thereby affecting how the molecule fits into a protein's binding pocket.

Modifications of the Pyridazine Ring: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with methoxy or amino groups would systematically alter the electronic distribution and hydrogen-bonding capacity of the molecule. This is a common strategy to fine-tune binding affinity and selectivity for a target protein. Studies on other pyridazine derivatives have shown that such substitutions are critical for their anticancer activity.

Table 1: Inferred Structure-Activity Relationships for Carbazole-Pyridazine Analogs

Structural ModificationPotential Impact on Biological ActivityRationale
Substitution at Carbazole 3,6-positions Modulation of potency and selectivityThese positions are often solvent-exposed in protein binding pockets; functionalization can introduce new interaction points.
Replacement of Chlorine on Pyridazine Altered binding affinity and kineticsModifies the electronics and hydrogen-bonding potential of the pyridazine moiety, a key interaction region.
Introduction of a Linker Changes in molecular geometry and flexibilityA flexible linker (e.g., methylene) between the carbazole and pyridazine rings can allow for optimal orientation within a binding site.

Molecular docking simulations are powerful computational tools used to predict the binding mode and affinity of a small molecule within the active site of a biological target. For carbazole-pyridazine hybrids, common targets include protein kinases and proteins from the B-cell lymphoma 2 (Bcl-2) family, which are critical regulators of cell survival and apoptosis.

Docking studies on structurally similar carbazole derivatives have successfully predicted their interactions with such targets. nih.gov In a typical simulation, the planar carbazole core would be expected to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding pocket. The nitrogen atoms of the pyridazine ring and the chlorine substituent are predicted to be key sites for forming hydrogen bonds with amino acid side chains (e.g., with serine, threonine, or lysine) or the protein backbone.

For a target like the anti-apoptotic protein Bcl-2, a carbazole-piperazine hybrid was shown to fit nicely into its active site, with a calculated binding energy (ΔG) of –8.35 kcal/mol. This interaction was stabilized by hydrogen bonds and hydrophobic interactions. It is highly probable that this compound would adopt a similar binding pose in such hydrophobic pockets, using its heterocyclic nitrogen atoms to establish crucial polar contacts.

Cellular Pathway Modulation Studies

Investigations into close analogs of this compound have revealed significant effects on key cellular pathways that regulate cell proliferation and survival, namely cell cycle progression and apoptosis.

The ability to halt the cell cycle is a hallmark of many anticancer agents. A closely related synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), has been shown to induce cell cycle arrest in human breast cancer MCF-7 cells. nih.gov Treatment with this compound led to a significant accumulation of cells in the S and sub-G1 phases of the cell cycle. nih.gov

This cell cycle arrest is underpinned by the modulation of key regulatory proteins. Specifically, treatment with the carbazole analog resulted in a marked decrease in the expression levels of Cyclin D1, Cyclin A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These proteins are essential for the progression through the G1 and S phases, and their downregulation effectively blocks cellular proliferation.

Table 2: Effect of a Structurally Related Carbazole Analog on Cell Cycle Regulatory Proteins

ProteinFunction in Cell CycleObserved EffectReference
Cyclin D1 G1 phase progressionDecreased Expression nih.gov
Cyclin A S and G2 phase progressionDecreased Expression nih.gov
CDK2 G1/S transitionDecreased Expression nih.gov

Beyond halting cell proliferation, effective anticancer compounds often induce programmed cell death, or apoptosis. The carbazole-chloropyridine analog HYL-6d was also found to be a potent inducer of apoptosis. nih.gov The molecular mechanism points towards the activation of the intrinsic, or mitochondrial-mediated, apoptotic pathway.

Key findings from this research include:

Modulation of Bcl-2 Family Proteins: Treatment led to a decreased expression of the anti-apoptotic protein Bcl-2, while simultaneously increasing the levels of the pro-apoptotic protein Bcl-XS. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical trigger for initiating apoptosis.

Activation of p53: The tumor suppressor protein p53, a master regulator of cell fate, was found to be upregulated. nih.gov

Caspase Activation: The compound's activity culminated in the activation of Caspase-9, the initiator caspase for the intrinsic pathway. nih.gov Activated Caspase-9 then proceeds to activate executioner caspases, leading to the systematic dismantling of the cell.

These findings strongly suggest that the molecular scaffold of this compound is capable of triggering apoptosis through a well-defined molecular cascade involving the Bcl-2 protein family and caspase activation.

The intrinsic pathway of apoptosis is inextricably linked to mitochondrial integrity. The disruption of mitochondrial homeostasis is a key event that precedes caspase activation. Studies on 9-(pyrimidin-2-yl)-9H-carbazole derivatives, which are structural isomers of pyridazine analogs, have shown that these compounds can cause a notable disruption of mitochondrial homeostasis in human adenocarcinoma cells.

The mechanism of apoptosis induction observed with the carbazole-chloropyridine analog HYL-6d, specifically the downregulation of Bcl-2 and activation of Caspase-9, strongly implies a disruption of mitochondrial outer membrane permeabilization (MOMP). nih.gov Bcl-2 family proteins directly control MOMP, which, when it occurs, allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This release is the essential event that triggers the formation of the apoptosome and the subsequent activation of Caspase-9. Therefore, it is highly probable that this compound mediates its pro-apoptotic effects by directly or indirectly compromising mitochondrial membrane integrity, leading to the release of pro-apoptotic factors.

P53 Pathway Reactivation Studies

No studies were found investigating the effect of this compound on the p53 pathway. Research does exist on other carbazole derivatives, such as 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol and 9-ethyl-9H-carbazole-3-carbaldehyde, which have been shown to increase p53 levels or reactivate the pathway. nih.govnih.gov However, these are structurally distinct compounds.

In Vitro Studies of Biological Activities at a Mechanistic Level

Antimicrobial Activity against Specific Strains

At present, there are no publicly available studies that have evaluated the antimicrobial spectrum of this compound. Consequently, no data tables of Minimum Inhibitory Concentration (MIC) values against specific bacterial or fungal strains can be provided.

Future research in this area would likely involve screening the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Such studies would be essential to determine if this hybrid molecule exhibits any synergistic or novel antimicrobial properties arising from the combination of the carbazole and chloropyridazine scaffolds.

Anti-inflammatory Mechanism Elucidation

Similarly, the anti-inflammatory mechanism of this compound has not been elucidated in any published research. Mechanistic studies are crucial for understanding how a compound exerts its effects at a molecular level, which is a prerequisite for any potential therapeutic development.

Prospective investigations would likely explore the compound's ability to inhibit key inflammatory mediators and pathways. This could include in vitro assays to measure the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, lipoxygenase (LOX), or the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in stimulated immune cells. Further studies might also delve into its effects on intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are pivotal in regulating the inflammatory response. Without such dedicated studies, any discussion on the anti-inflammatory mechanism of this compound would be purely speculative.

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Routes for Complex Architectures

While foundational methods for synthesizing carbazole (B46965) derivatives exist, future research should focus on developing more advanced, efficient, and versatile synthetic routes to create complex molecular architectures based on the 9-(6-Chloropyridazin-3-YL)-9H-carbazole core. Traditional methods such as the Graebe-Ullmann reaction or Bucherer carbazole synthesis often require harsh conditions. nih.gov Modern synthetic strategies offer milder and more sustainable alternatives.

Future explorations could involve:

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, have been shown to be effective in forming C-N and C-C bonds in the synthesis of multi-substituted carbazole derivatives. nih.gov Further research could optimize these methods for the specific pyridazinyl-carbazole linkage, allowing for the introduction of a wider range of functional groups.

Lewis Acid-Catalyzed Strategies: The use of Lewis acids like Sc(OTf)₃ has been reported for the synthesis of various carbazole analogs under sustainable conditions, demonstrating high tolerance for different functional groups. rsc.org Investigating these catalysts for the construction of this compound could lead to more efficient and environmentally friendly synthetic pathways.

Chemo-enzymatic Synthesis: For greater structural diversity and sustainability, chemo-enzymatic approaches present a promising frontier. mdpi.com Biotransformation could be employed to introduce various acyl substituents or other modifications to the carbazole or pyridazine (B1198779) rings, offering access to novel derivatives that are difficult to obtain through traditional synthesis.

Integration into Hybrid Materials and Nanostructures

The distinct electronic properties of the carbazole and pyridazine moieties make this compound an excellent candidate for incorporation into advanced hybrid materials and nanostructures. Carbazole-based polymers are already recognized for their potential in organic electronics, photovoltaics, and energy storage. mdpi.com

Future research in this area should focus on:

Polymerization: Developing methods to polymerize this compound, potentially through the vinyl group or other reactive sites, could lead to novel polymers with tailored electronic and optical properties. mdpi.com These materials could find applications as luminophores or in high-voltage Li-Ion batteries. mdpi.com

Silicon Hybrid Materials: An intriguing avenue is the creation of silicon-containing hybrid materials. Research on styryl-carbazole compounds functionalized with monovinylsilanes has demonstrated the feasibility of creating conjugated regular silicon hybrid materials. rsc.org Applying similar strategies to this compound could yield materials with unique photophysical properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridazine ring and the carbazole core could serve as coordination sites for metal ions, enabling the construction of novel Metal-Organic Frameworks (MOFs). nih.gov These MOFs could exhibit interesting porosity, catalytic activity, or sensing capabilities.

Rational Design of Next-Generation Functional Molecules

The core structure of this compound provides a versatile scaffold for the rational design of next-generation functional molecules with specific applications in medicine and materials science.

Key areas for exploration include:

Medicinal Chemistry: Carbazole derivatives have shown a broad range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govmdpi.comnih.govnih.gov By systematically modifying the substituents on both the carbazole and pyridazine rings of this compound, new derivatives with enhanced potency and selectivity against specific biological targets can be designed. For example, derivatives could be designed as dual cholinesterase inhibitors for Alzheimer's disease or as inhibitors of specific protein kinases in cancer. nih.govccij-online.org

Optoelectronic Materials: The electron donor-acceptor nature of the molecule suggests its potential use in organic light-emitting diodes (OLEDs), solar cells, and sensors. Future design efforts could focus on fine-tuning the electronic properties through strategic placement of electron-donating and electron-withdrawing groups to optimize charge transport and photoluminescent characteristics.

Deeper Computational Insights into Reactivity and Properties

To guide the rational design of new molecules and materials, a deeper computational understanding of the structure-property relationships of this compound is essential.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of the molecule. This can help predict its behavior in chemical reactions and its potential for various applications.

Molecular Docking and Dynamics Simulations: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets such as enzymes and receptors. nih.govmdpi.com Molecular dynamics simulations can further elucidate the stability of these interactions over time.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. mdpi.comjneonatalsurg.com

Expansion of Biological Target Landscape and Mechanistic Understanding

While carbazoles are known to interact with various biological targets, the specific targets of this compound remain largely unexplored.

Future research should aim to:

Broad Biological Screening: A comprehensive screening of the compound and its derivatives against a wide range of biological targets, including kinases, proteases, and nuclear receptors, could uncover novel therapeutic applications.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are necessary to understand how the compound exerts its effects at the molecular and cellular levels. This could involve investigating its impact on cell signaling pathways, gene expression, and metabolic processes. For instance, studies on similar carbazole derivatives have investigated their ability to induce apoptosis and inhibit angiogenesis in cancer cells. nih.govresearchgate.net

Antimicrobial and Antiviral Investigations: Given the antimicrobial properties of some carbazole alkaloids, it is worthwhile to investigate the potential of this compound and its analogs as novel antibacterial, antifungal, or antiviral agents. mdpi.com

Sustainable Synthesis and Application Development

A cross-cutting theme for all future research on this compound should be a commitment to sustainability.

This includes:

Green Synthetic Methods: Developing synthetic routes that utilize renewable starting materials, minimize the use of hazardous reagents and solvents, and are energy-efficient. rsc.org This could involve exploring photocatalysis or other green chemistry approaches. chim.it

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. mdpi.com

Lifecycle Assessment: Evaluating the environmental impact of the synthesis and application of this compound and its derivatives throughout their entire lifecycle.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new medicines, advanced materials, and sustainable technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.